molecular formula C30H51ClN2O5S B13750881 2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide CAS No. 58202-07-6

2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide

Cat. No.: B13750881
CAS No.: 58202-07-6
M. Wt: 587.3 g/mol
InChI Key: SJAQFWWPZHJRPU-UHFFFAOYSA-N
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Description

This compound is a valeramide derivative characterized by a 4,4-dimethyl-3-oxovaleramide backbone. Key structural features include:

  • Hexadecyloxy chain (C₁₆H₃₃O-): A long alkyl ether group contributing to lipophilicity and membrane permeability.
  • 5-(Methylamino)sulphonyl group (-SO₂NHCH₃): A sulfonamide moiety capable of hydrogen bonding, influencing solubility and biological interactions.

Properties

CAS No.

58202-07-6

Molecular Formula

C30H51ClN2O5S

Molecular Weight

587.3 g/mol

IUPAC Name

2-chloro-N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C30H51ClN2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-38-26-21-20-24(39(36,37)32-5)23-25(26)33-29(35)27(31)28(34)30(2,3)4/h20-21,23,27,32H,6-19,22H2,1-5H3,(H,33,35)

InChI Key

SJAQFWWPZHJRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C(C(=O)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Aromatic Intermediate

  • Starting Material : A 2-hydroxy-5-nitrobenzene derivative is alkylated with hexadecyl bromide or hexadecyl tosylate to introduce the hexadecyloxy group at the 2-position of the phenyl ring via Williamson ether synthesis.
  • Reaction Conditions : Typically, potassium carbonate or sodium hydride is used as a base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80 °C).
  • Nitration Reduction : The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron powder in acidic medium).

Introduction of the Methylamino Sulphonyl Group

  • Sulphonamide Formation : The 5-amino group is converted to the methylamino sulphonyl substituent by reaction with methylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents such as dichloromethane or chloroform at low temperature (0–5 °C).
  • This step yields the 5-((methylamino)sulphonyl)phenyl intermediate.

Chlorination of the Aromatic Ring

  • The 2-position chloro substituent is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting material.
  • A common method is chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
  • Alternatively, a chlorinated aromatic intermediate can be used from the beginning to ensure regioselectivity.

Preparation of the 4,4-Dimethyl-3-oxovaleramide Moiety

  • This fragment is synthesized separately by oxidation of 4,4-dimethylpentanoic acid derivatives or by selective oxidation of 4,4-dimethylvaleric acid to the keto acid.
  • The acid is then converted to the corresponding acid chloride using oxalyl chloride or thionyl chloride.
  • Subsequent reaction with ammonia or an amine derivative yields the valeramide.

Amide Bond Formation

  • The final step involves coupling the aromatic amine intermediate with the 4,4-dimethyl-3-oxovaleramide acid chloride.
  • This is typically conducted in an inert atmosphere (nitrogen or argon) using a base such as triethylamine or pyridine in anhydrous solvents like dichloromethane.
  • The reaction is performed at low temperature (0–5 °C) to control reactivity and minimize side reactions.

Reaction Conditions Summary Table

Step Reactants/Intermediates Reagents/Conditions Solvent(s) Temperature Notes
1. Alkylation 2-hydroxy-5-nitrobenzene + hexadecyl bromide K2CO3 or NaH DMF or DMSO 50–80 °C Williamson ether synthesis
2. Nitro reduction 2-(hexadecyloxy)-5-nitrobenzene Pd/C, H2 or Fe/acid Ethanol or water Room temp to reflux Catalytic or chemical reduction
3. Sulphonamide formation 2-(hexadecyloxy)-5-aminobenzene + methylsulfonyl chloride Triethylamine or pyridine DCM, chloroform 0–5 °C Electrophilic substitution
4. Aromatic chlorination Aromatic intermediate SOCl2 or PCl5 DCM or chlorinated solvents Room temp to reflux Electrophilic or nucleophilic substitution
5. Valeramide preparation 4,4-dimethylpentanoic acid Oxalyl chloride, then NH3 DCM or THF 0–25 °C Acid chloride formation and amidation
6. Amide coupling Aromatic amine + 4,4-dimethyl-3-oxovaleramide acid chloride Triethylamine or pyridine DCM 0–5 °C Amide bond formation

Research Findings and Optimization Notes

  • Yield Considerations : The overall yield depends heavily on the purity of intermediates and control of reaction conditions, especially temperature and moisture exclusion during acid chloride formation and amide coupling.
  • Purification : Crude products are purified by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Scale-up Challenges : The use of long-chain alkyl bromides and sulphonyl chlorides requires careful handling due to their sensitivity and potential for side reactions. Dry solvents and inert atmosphere are critical for reproducibility.
  • Alternative Methods : Some reports suggest using coupling reagents like HATU or EDCI for amide bond formation to avoid acid chloride intermediates, improving safety and yield.
  • Environmental and Safety : Use of chlorinating agents and sulphonyl chlorides requires proper ventilation and protective equipment due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Compounds for Comparison

The following analogs were identified based on structural and functional similarities:

2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide () Structural Differences:

  • Replaces the hexadecyloxy group with a hexadecylsulphonyl (-SO₂C₁₆H₃₃) group.
  • Additional chlorine substituent at the 2-position of the phenyl ring.
    • Functional Impact :
  • Reduced hydrogen-bonding capacity compared to the sulphonamide in the target compound.

2-(4-{[4-(Benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide () Structural Differences:

  • Features a benzyloxy-phenylsulfonyl group and a nitro (-NO₂) substituent.
  • Lacks the methylamino sulphonamide group. Functional Impact:
  • Nitro groups are highly electron-withdrawing, increasing reactivity but reducing solubility.
  • The sulfone (-SO₂-) group may enhance thermal stability compared to sulphonamides.

Comparative Analysis Table

Property Target Compound Compound Compound
Molecular Formula C₃₀H₄₉ClN₂O₅S (approx. MW: 585.6 g/mol)* C₂₉H₄₈Cl₂N₂O₅S (approx. MW: 632.7 g/mol)* C₃₉H₄₀ClN₃O₈S (approx. MW: 782.3 g/mol)*
Key Substituents 2-Chloro, 5-(methylamino sulphonyl), hexadecyloxy 2,5-Dichloro, hexadecylsulphonyl 2-Chloro-5-nitro, benzyloxy-phenylsulfonyl
Lipophilicity High (due to C₁₆ alkyl chain) Very high (C₁₆ chain + sulfonyl) Moderate (sulfone reduces lipophilicity)
Hydrogen Bonding Moderate (sulphonamide donor/acceptor) Low (sulfonyl group lacks H-bond donors) Low (nitro and sulfone groups are poor H-bond donors)
Hypothesized Solubility Low in water; moderate in organic solvents Very low in water Extremely low in water
Potential Applications Drug delivery (long alkyl chain), enzyme inhibition (sulphonamide) Surfactants or polymer additives (sulfonyl stability) Reactive intermediates (nitro group)

*Molecular weights estimated computationally; experimental validation required.

Research Findings and Implications

  • Target vs. Compound :

    • The hexadecyloxy group in the target compound likely improves membrane permeability compared to the sulfonyl group in ’s analog .
    • The sulphonamide in the target may enhance binding to biological targets (e.g., enzymes) through H-bonding, whereas the sulfonyl group in ’s compound could improve thermal stability .
  • Target vs. Compound: The nitro group in ’s compound introduces metabolic liabilities (e.g., reduction to amine), whereas the methylamino sulphonamide in the target offers metabolic stability . The benzyloxy-phenylsulfonyl group in ’s compound may reduce bioavailability due to steric hindrance, unlike the linear hexadecyloxy chain in the target .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of variables:

  • Temperature : Critical for intermediate stability; reactions often proceed at 50–80°C for amide bond formation and sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of hydrophobic intermediates like the hexadecyloxy group .
  • Catalysts : Use of sodium carbonate or triethylamine to neutralize HCl byproducts during chlorination steps .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating the final product .

Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsReference
AmidationSolvent, BaseDMF, Na₂CO₃, 60°C
SulfonylationTemperature70°C, 12 hr
Final PurificationSolvent RatioEthyl acetate:Hexane (3:7)

Q. Q2. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., hexadecyloxy chain integration at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (CCDC deposition recommended) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ values) using consistent cell lines (e.g., HEK293 vs. HeLa) .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., varying alkyl chain length) to isolate functional groups responsible for activity .
  • Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives due to aggregation .

Example Workflow:

Replicate prior assays with identical protocols.

Introduce orthogonal assays (e.g., SPR for binding affinity vs. cell viability).

Validate via molecular docking to predict target interactions .

Q. Q4. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration (relevant for the hexadecyloxy chain) using GROMACS or AMBER .
  • Docking Studies (AutoDock Vina) : Focus on sulfonamide and oxovaleramide moieties binding to enzymatic active sites (e.g., carbonic anhydrase) .
  • QM/MM Calculations : Assess electronic effects of the chloro substituent on binding energy .

Table 2: Key Computational Parameters

ParameterValueRationale
Force FieldCHARMM36Lipid bilayer compatibility
Docking Grid Size25 ųEnsures full ligand flexibility
Solvation ModelTIP3PMimics aqueous environments

Q. Q5. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Control : Implement inline FTIR to monitor reaction progress and automate pH adjustments .
  • Membrane Separation : Use nanofiltration to remove unreacted intermediates (MWCO 500 Da) .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve yield and polymorph control .

Q. Q6. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • LC-MS Stability Assays : Incubate in PBS (pH 7.4, 37°C) and track degradation products over 24–72 hr .
  • Circular Dichroism (CD) : Monitor conformational changes in serum-containing media .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf-life .

Methodological Resources

  • Synthetic Protocols : Refer to CRDC subclasses RDF2050103 (chemical engineering design) and RDF2050108 (process simulation) for scalable methodologies .
  • Data Repositories : Deposit crystallographic data in CCDC (e.g., CCDC-1893314) for peer validation .

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